molecular formula C22H18N2O5S B6490419 N-(2,5-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide CAS No. 888468-44-8

N-(2,5-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide

Cat. No.: B6490419
CAS No.: 888468-44-8
M. Wt: 422.5 g/mol
InChI Key: AYOJPEMUGCQWOO-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide (DMTPA-TBFC) is a novel compound that has recently been studied for its potential therapeutic applications. DMTPA-TBFC is an organic compound that belongs to the class of thiophene-based heterocyclic compounds. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been shown to have potential applications in drug delivery and gene therapy.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been shown to have potential applications in drug delivery and gene therapy. It has been studied for its ability to inhibit the growth of cancer cells, as well as for its ability to induce apoptosis in cancer cells. It has also been studied for its ability to inhibit the growth of bacteria and fungi.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed to act through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory molecules. By inhibiting the activity of COX-2, this compound is believed to reduce inflammation and, consequently, the symptoms associated with inflammation.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as to induce apoptosis in cancer cells. It has also been found to inhibit the growth of bacteria and fungi. In addition, it has been found to reduce inflammation, as well as to reduce the production of inflammatory molecules. Finally, it has been found to have potential applications in drug delivery and gene therapy.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,5-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide in laboratory experiments include its low cost and its ease of synthesis. Additionally, it has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

For research on N-(2,5-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research is needed to explore the potential of this compound as a drug delivery system and its potential applications in gene therapy. Finally, further research is needed to explore the potential of this compound as an anti-cancer agent, as well as its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide is achieved through a multi-step process, which involves the reaction of 2,5-dimethoxyphenyl thiophene-2-carboxylic acid with thiophene-2-amido-1-benzofuran-2-carboxylic acid. The reaction is carried out in a two-phase solvent system, with the two phases being water and acetonitrile. The reaction is carried out at room temperature and is completed within 3 hours. The product is then purified by column chromatography and recrystallized from methanol.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-27-13-9-10-17(28-2)15(12-13)23-22(26)20-19(14-6-3-4-7-16(14)29-20)24-21(25)18-8-5-11-30-18/h3-12H,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOJPEMUGCQWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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